2-Fluorothiazole
Description
Significance of Fluorine in Modern Drug Discovery and Agrochemical Development
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity. In drug discovery, the substitution of hydrogen with fluorine can lead to enhanced potency, improved metabolic stability, and better bioavailability. These beneficial effects have led to a significant number of fluorinated compounds in the pharmaceutical market, with nearly 20% of all pharmaceuticals containing fluorine.
In the agrochemical sector, fluorine-containing compounds have also seen a steady rise in importance. Fluorinated agrochemicals, which now account for over 34% of all pesticides, often exhibit improved efficacy and selectivity. The introduction of fluorine can enhance the performance of herbicides, fungicides, and insecticides, contributing to more effective crop protection.
The Thiazole (B1198619) Ring as a Versatile Heterocyclic Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. This aromatic ring system is a key component in a wide range of biologically active natural products and synthetic compounds. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The versatility of the thiazole ring stems from its ability to participate in various biological interactions and its amenability to chemical modification at multiple positions.
Rationale for Research Focus on 2-Fluorothiazole and its Substituted Analogs
The combination of a fluorine atom at the 2-position of the thiazole ring creates the compound this compound, a subject of growing interest in chemical synthesis and medicinal chemistry. The electron-withdrawing nature of the fluorine atom at this specific position significantly influences the reactivity of the thiazole ring, making it a valuable building block for the synthesis of more complex molecules. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. This reactivity profile, coupled with the inherent biological relevance of the thiazole scaffold, provides a strong rationale for the focused research into this compound and its substituted analogs as potential leads in drug discovery and agrochemical development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2FNS/c4-3-5-1-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTIMOAWZBAJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593536 | |
| Record name | 2-Fluoro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27225-14-5 | |
| Record name | 2-Fluoro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Reactivity of 2 Fluorothiazole
Synthetic Methodologies for the Preparation of this compound
The preparation of this compound can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a 2-halothiazole precursor, such as 2-bromothiazole (B21250), with a fluoride (B91410) ion source. Microwave-assisted fluorination has been shown to be an effective technique for this transformation, often providing high yields in a short reaction time. For instance, the treatment of 2-bromothiazole with potassium fluoride and a cryptand like Kryptofix® 2.2.2 under microwave irradiation can produce this compound efficiently.
Another approach involves the Hantzsch thiazole (B1198619) synthesis, a classical method for constructing the thiazole ring. This can be adapted to produce fluorinated thiazoles by using fluorinated starting materials. For example, the cyclocondensation of 2-fluorothioacetamide (B2710900) with an α-haloketone can yield a this compound derivative.
Reactivity Profile of this compound
The reactivity of this compound is largely dictated by the electron-withdrawing fluorine atom at the 2-position, which activates the ring for certain types of reactions.
Nucleophilic Aromatic Substitution (SNAAr) Reactions
The fluorine atom in this compound is a good leaving group in nucleophilic aromatic substitution (SNAAr) reactions. This allows for the displacement of fluoride by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the 2-position. The reactivity of the 2-position towards nucleophiles is a key feature that makes this compound a valuable synthetic intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
This compound and its derivatives can also participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
While the direct use of this compound in Suzuki coupling might be less common due to the strength of the C-F bond, bromo- or iodo-substituted 2-fluorothiazoles are excellent substrates for this reaction. The Suzuki reaction involves the coupling of an organoboron compound with an organic halide or triflate. For instance, a bromo-substituted this compound can be coupled with a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond. This strategy is widely used to synthesize more complex thiazole-containing molecules.
Similar to the Suzuki coupling, the Stille reaction is another important palladium-catalyzed cross-coupling method that can be applied to functionalized 2-fluorothiazoles. The Stille reaction couples an organotin compound with an organic halide or pseudohalide. A halogenated this compound can be reacted with an organostannane to create a new carbon-carbon bond, offering a versatile route to a wide range of substituted thiazole derivatives.
Reactivity Profiles and Reaction Mechanisms of 2 Fluorothiazole Scaffolds
Electronic Effects of Fluorine Substitution on Thiazole (B1198619) Reactivity
The thiazole ring is an electron-deficient heterocycle. The substitution of a highly electronegative fluorine atom at the C2 position further modulates the electronic landscape of the ring through strong inductive and resonance effects. Fluorine's powerful electron-withdrawing nature significantly depletes the electron density of the thiazole ring, which in turn influences its reactivity and binding affinity in various chemical and biological systems.
This electronic perturbation is not uniform across the ring. The thiazole ring inherently exhibits an asymmetric distribution of π-electron density, with a higher density at the C5 position and a lower density at the C2 carbon. The presence of the fluorine atom at C2 exacerbates this effect, making the C2 position even more electron-poor and susceptible to nucleophilic attack, while directing electrophilic substitutions to the relatively more electron-rich C5 position. This distinct electronic distribution is a key determinant of the regioselectivity observed in reactions involving 2-fluorothiazole. Furthermore, fluorine substitution can enhance the lipophilicity of the molecule, which can facilitate its passage through cellular membranes.
Electrophilic Aromatic Substitution Reactivity
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. The mechanism typically involves an initial attack of the aromatic π-system on an electrophile, leading to a cationic intermediate known as an arenium ion, followed by deprotonation to restore aromaticity.
In the case of the this compound scaffold, the electron-withdrawing fluorine atom deactivates the ring towards electrophilic attack but directs incoming electrophiles to the C5 position, which has the highest π-electron density. A prime example of this regioselectivity is the bromination of this compound. The reaction with bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like acetic acid proceeds selectively at the C5 position to yield 5-bromo-2-fluorothiazole.
Table 1: Electrophilic Bromination of this compound
| Substrate | Reagent | Solvent | Position of Substitution | Product |
| This compound | Br₂ or NBS | Acetic Acid | C5 | 5-Bromo-2-fluorothiazole |
Nucleophilic Substitution Reactivity
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated heterocycles. This reaction involves the replacement of a leaving group by a nucleophile. The C2 position of the thiazole ring is inherently electron-poor, a characteristic that is intensified by the presence of a fluorine atom. This makes the C2 position the preferred site for SNAr reactions.
The synthesis of 2-fluorothiazoles often relies on the nucleophilic substitution of a halogen at the C2 position (e.g., 2-bromothiazole) with a fluoride (B91410) ion source. Conversely, the fluorine atom in this compound can itself act as a leaving group and be displaced by other nucleophiles, such as amines and thiols, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.
Organometallic Transformations and Catalytic Reactions
Organometallic reagents and transition-metal catalysis provide powerful tools for the functionalization of heterocyclic compounds, including this compound. These reactions, such as cross-coupling, allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions have been successfully employed with thiazole derivatives. For instance, a one-pot protocol for the simultaneous bromination and fluorination of unfunctionalized thiazole has been developed using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst. This reaction highlights the challenges in controlling selectivity between the C2 and C5 positions.
Table 2: Palladium-Catalyzed Bromofluorination of Thiazole
| Component | Function | Loading |
| Pd(OAc)₂ | Catalyst | 5 mol% |
| N-fluorobenzenesulfonimide (NFSI) | Fluorine source | 2.0 equiv |
| CuBr₂ | Bromine source | 1.5 equiv |
| DMF | Solvent | - |
Furthermore, organolithium reagents have been utilized in palladium-catalyzed cross-coupling reactions with thiazole derivatives to create highly functionalized molecules. These methods are crucial for building complex molecular architectures from simpler thiazole precursors.
Oxidation and Reduction Pathways of the Thiazole Ring
The thiazole ring is susceptible to both oxidation and reduction, although the presence of a fluorine atom at the C2 position can influence the outcome and conditions of these reactions. Oxidation typically involves the loss of electrons or the addition of oxygen, while reduction involves the gain of electrons or the addition of hydrogen.
The thiazole ring can be oxidized by common oxidizing agents like hydrogen peroxide or potassium permanganate. For instance, the oxidation of sulfanyl (B85325) groups attached to the thiazole ring can produce sulfonyl groups. Anodic fluorination of 2-thiazolyl methyl sulfides has been shown to yield 5-fluorothiazole derivatives.
Reduction of substituted thiazoles has also been documented. A nitro group on a thiazole ring, for example, can be reduced to an amino group using reagents like Raney Ni/H₂. General reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are also employed for the reduction of the thiazole ring system under anhydrous conditions. The stability of the 2-fluoro substituent under these conditions is a critical consideration for synthetic planning. It has been noted that incorporating a fluorine atom at the 5-position of a 2-aminothiazole (B372263) moiety can restrict oxidative ring-opening metabolism.
Studies on Halogen Migration (Halogen Dance Reaction)
The halogen dance reaction is a base-induced intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. This synthetically valuable transformation allows for the functionalization of positions that are not easily accessible through direct methods. On the thiazole scaffold, the reaction typically involves the migration of a halogen, most commonly bromine, from the C5 to the C4 position.
The mechanism is initiated by deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This is followed by a transposition of the lithium and halogen moieties, leading to a new organolithium species where the halogen is at a different position. This new intermediate can then be trapped by an electrophile.
For 2-substituted thiazoles, the halogen dance reaction provides a powerful strategy to transfer a halogen from the 5-position to the less accessible 4-position, opening up pathways to synthesize a variety of 2,4,5-trisubstituted thiazoles. While specific studies focusing solely on this compound are not extensively detailed, the principles of the halogen dance reaction on other substituted thiazoles suggest that the electronic properties of the C2-substituent play a crucial role in the facility and outcome of the rearrangement.
Applications of 2 Fluorothiazole and Its Derivatives
Applications in Medicinal Chemistry
The incorporation of a fluorine atom onto the thiazole (B1198619) ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This has made 2-fluorothiazole and its derivatives attractive scaffolds for drug discovery.
As Crucial Building Blocks and Pharmacologically Active Scaffolds
This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. The presence of the fluorine atom and the thiazole core provides a unique chemical scaffold that can be readily modified to create a diverse range of molecules. These scaffolds are instrumental in combinatorial chemistry and fragment-based drug discovery, allowing for the systematic exploration of chemical space to identify new drug candidates. The reactivity of the this compound ring system allows for its use in various chemical reactions to assemble larger, more complex molecules with desired pharmacological properties. For instance, 5-Bromo-2-fluorothiazole is a key intermediate, where the bromine and fluorine atoms offer sites for further chemical modifications, making it a valuable precursor in the development of new pharmaceuticals.
The thiazole ring itself is a well-established pharmacophore, known to be present in a wide array of biologically active compounds. When fluorinated, the resulting scaffold often exhibits enhanced biological activity. This is attributed to the ability of fluorine to modulate the electronic properties of the molecule, which can lead to stronger interactions with target enzymes and receptors.
Development of Novel Therapeutic Agents
The unique properties of the this compound scaffold have been harnessed to develop a range of therapeutic agents targeting various diseases.
Glucokinase (GK) is a key enzyme that regulates glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes. Allosteric activators of glucokinase (GKAs) have been developed to enhance the enzyme's activity, leading to increased glucose uptake in the liver and insulin (B600854) secretion from the pancreas.
Derivatives of this compound have been investigated as potent glucokinase activators. For example, the compound (2R)-2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide (PSN-GK1) was identified as a potent GKA with an improved pharmacokinetic profile. The introduction of a fluorine atom at the C-5 position of the thiazole ring was a key modification to prevent the formation of toxic metabolites, a common issue with 2-aminothiazole-based compounds.
Table 1: this compound Derivatives as Glucokinase Activators
| Compound | Structure Description | Key Findings |
| PSN-GK1 | A (2R)-2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide. | Potent glucokinase activator with improved pharmacokinetic and safety profile. Demonstrated robust glucose-lowering effects in rat models. |
| Thiazolopyridine Derivatives | Sulfonamide-thiazolopyridine derivatives. | Investigated as glucokinase activators for the potential treatment of type 2 diabetes. |
The this compound scaffold has been incorporated into molecules designed to combat various viral infections.
Hepatitis B Virus (HBV): Thiazolide analogues, which are derivatives of 2-hydroxyaroyl-N-(thiazol-2-yl)amides, have shown potent and selective inhibitory activity against HBV replication. For instance, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide was identified as a potent inhibitor of HBV replication with an EC₅₀ of 0.33 μM. While not a direct 2-fluoro derivative, this highlights the potential of halogenated thiazoles in anti-HBV therapy. The fluorinated nucleoside analogue, FIAU (1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil), has also demonstrated selective and reversible inhibition of HBV replication.
SARS-CoV-2: In the search for inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication, thiazole-based derivatives have emerged as promising candidates. Following a drug repurposing strategy, new analogs of nitazoxanide (B1678950) were designed. N-(substituted-thiazol-2-yl)cinnamamide analogs showed significant inhibitory activity against Mpro, with IC₅₀ values in the micromolar range. For example, one of the most active compounds, a cinnamamide (B152044) analog with a substituted thiazole, had an IC₅₀ of 14.7 µM.
Influenza A: While specific research on this compound derivatives against Influenza A is less prominent, the broader class of fluorinated heterocycles has been explored for antiviral properties. The introduction of fluorine can enhance the potency of antiviral compounds.
Table 2: Antiviral Activity of Thiazole Derivatives
| Virus | Compound Class/Derivative | Mechanism of Action/Target | Activity (IC₅₀/EC₅₀) |
| Hepatitis B (HBV) | 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide | Inhibition of HBV replication | EC₅₀ = 0.33 μM |
| Hepatitis B (HBV) | FIAU | Inhibition of viral replication | IC₅₀ = 0.90 μM |
| SARS-CoV-2 | N-(substituted-thiazol-2-yl)cinnamamide analogs | Inhibition of Main Protease (Mpro) | IC₅₀ = 14.7 - 22.61 µM |
Fluorinated thiazoles are a class of compounds that have demonstrated significant potential as anticancer agents. The introduction of fluorine can enhance cytotoxic activity and improve the pharmacological profile of these molecules.
A series of novel 2-oxoindolin-3-ylidene thiazole derivatives were synthesized and showed potent antiproliferative activity against a panel of sixty cancer cell lines. Several of these compounds exhibited strong inhibition of VEGFR-2, a key receptor in angiogenesis, with IC₅₀ values as low as 0.047 µM. For example, compound 4c from this series not only showed potent VEGFR-2 inhibition but also induced cell cycle arrest at the G0/G1 phase and promoted apoptosis in HepG2 cancer cells.
Other studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, some derivatives have been found to arrest the cell cycle at the G2/M phase and inhibit microtubule assembly.
Table 3: Anticancer Activity of Thiazole Derivatives
| Compound Class/Derivative | Cancer Cell Line(s) | Mechanism of Action | Activity (IC₅₀/GI₅₀) |
| 2-Oxoindolin-3-ylidene thiazole derivatives | HepG2 (Liver), and others | VEGFR-2 inhibition, cell cycle arrest (G0/G1), apoptosis induction | IC₅₀ = 3.13 to 30.54 µM |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast), HepG2 (Liver) | VEGFR-2 inhibition, cell cycle arrest (G1/S), apoptosis induction | IC₅₀ = 2.57 µM (MCF-7), 7.26 µM (HepG2) for the most active compound |
| Fluorinated pyrazolylthiazoles | Recombinant human mGluR4a receptors | Positive allosteric modulators | EC₅₀ values reported for modulation of intracellular Ca²⁺ concentration |
| Andrographolide-based triazole derivatives | PANC-1 (Pancreatic) | G2/M cell cycle arrest, apoptosis induction | Several compounds showed improved antiproliferative activity compared to the parent compound. |
Thiazole derivatives are well-known for their broad-spectrum antimicrobial and antifungal activities. The incorporation of fluorine into the thiazole ring can further enhance this activity.
Fluorinated thiazoles have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example, a series of 2,4-disubstituted thiazole derivatives demonstrated significant in vitro antibacterial properties. Another study found that a fluorinated 1,2,4-triazole (B32235) derivative was particularly potent against Gram-negative bacterial strains with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 4: Antimicrobial and Antifungal Activity of Fluorinated Heterocycles
| Compound Class/Derivative | Target Organism(s) | Activity (MIC) |
| Fluorinated 1,2,4-triazole derivative | Gram-negative bacteria (P. aeruginosa, E. coli, K. pneumoniae) | 16 µg/mL |
| Fluoro hydrazide of tetrahydropyrimidine | Various bacteria and fungi | Poor activity (MIC = 1000 µg/ml) for the precursor, but final compounds showed significant activity. |
| Pyrazole-clubbed dihydropyrimidinones (fluorinated) | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 µg/ml and 12.5 µg/ml for the most active compounds |
| Benzo[d]thiazole derivatives | S. aureus, E. coli, A. niger | 50-75 µg/mL |
Agents for Neuropsychiatric Disorders
The this compound scaffold is a key structural component in the development of novel therapeutic agents targeting neuropsychiatric disorders. Research has particularly focused on its role in creating potent and selective ligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). The mGluR5 receptor is implicated in synaptic plasticity and neuronal development, making it a promising target for a variety of central nervous system (CNS) disorders, including schizophrenia and anxiety.
Derivatives of this compound have been synthesized and evaluated as high-affinity mGluR5 ligands. For instance, by modifying the structure of a known mGluR5 ligand, researchers developed a series of 2-halothiazoles, including this compound derivatives, that exhibited subnanomolar affinity for the mGluR5 receptor. One such compound, 3-((2-fluorothiazol-4-yl)ethynyl)-5-fluorobenzonitrile, demonstrated not only potent affinity but also exceptional selectivity (over 10,000-fold) against other metabotropic glutamate receptor subtypes and a wide array of other receptors. This high selectivity is crucial for developing drugs with fewer off-target effects.
The research highlights the importance of the this compound moiety in achieving high-affinity binding to CNS targets. The electronic properties conferred by the fluorine atom at the 2-position of the thiazole ring are instrumental in these interactions.
Binding Affinity of this compound Derivatives for mGluR5
| Compound | Structure | mGluR5 Binding Affinity (Ki, nM) | Selectivity |
|---|---|---|---|
| 10b (3-((2-fluorothiazol-4-yl)ethynyl)-5-fluorobenzonitrile) | This compound with distal 3,5-difluorobenzonitrile | 0.54 | >10,000-fold vs other mGluRs |
| 10a (3-((2-fluorothiazol-4-yl)ethynyl)benzonitrile) | This compound with distal benzonitrile | 1.1 | Not specified |
Strategic Roles in Scaffold Hopping and Drug Design Methodologies
The thiazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. As such, the thiazole nucleus is frequently used as a core structure in chemical libraries and as a starting point for scaffold hopping. Scaffold hopping is a drug design strategy aimed at identifying structurally novel compounds that retain the biological activity of a known active compound by modifying the core molecular structure.
The this compound moiety serves as a valuable building block in these methodologies for several reasons:
Bioisosteric Replacement: The this compound ring can act as a bioisostere for other chemical groups, such as amide or phenyl rings. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. This replacement can be used to overcome issues with a lead compound, such as poor metabolic stability or toxicity, while maintaining the necessary interactions with the biological target. For example, a heterocyclic ring can be used to mimic the hydrogen bonding properties of an amide while enhancing pharmacokinetic profiles.
Modulation of Physicochemical Properties: The introduction of a fluorine atom allows for the fine-tuning of a molecule's electronic properties, lipophilicity, and conformation. These modifications can lead to improved affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which are primary goals of scaffold hopping.
Novel Chemical Space: Employing less common scaffolds like this compound allows chemists to explore new chemical space and generate novel, patentable drug candidates. Recent research has focused on creating new fused heteroaromatic systems, such as 2H-thiazolo[4,5-d] Current time information in Bangalore, IN.triazole, specifically as building blocks to promote scaffold hopping strategies.
Modulation of Pharmacokinetic and Pharmacodynamic Profiles
The incorporation of a this compound ring into a drug candidate can profoundly influence its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.
Impact on Metabolic Stability and In Vivo Disposition
A significant challenge in drug discovery is designing molecules that are resistant to rapid metabolism, which can lead to low exposure and short half-lives. The thiazole ring itself is susceptible to biotransformation by cytochrome P450 (CYP) enzymes through several pathways, including epoxidation of the C4=C5 double bond and oxidation of the sulfur atom (S-oxidation). These metabolic "soft spots" can lead to the formation of reactive metabolites or rapid clearance of the drug.
The strategic placement of a fluorine atom at the 2-position of the thiazole ring is a key tactic to enhance metabolic stability. Fluorine, being highly electronegative and forming a strong bond with carbon, can block metabolic attack at that position. This forces metabolism to occur at other, potentially less favorable sites, or slows it down altogether, thereby increasing the drug's half-life and in vivo exposure. While direct metabolic attack on the C-F bond is difficult, the fluorine atom's electron-withdrawing nature can also influence the reactivity of the entire ring, potentially increasing the energy barrier for metabolic reactions like epoxidation.
Conceptual Impact of 2-Fluoro Substitution on Thiazole Metabolism
| Metabolic Pathway | Site on Thiazole Ring | Effect of 2-Fluoro Substitution |
|---|---|---|
| C-Oxidation / Hydroxylation | C2 | Directly blocked by fluorine atom. |
| Epoxidation | C4=C5 bond | Electron-withdrawing effect of 2-F may decrease electron density, potentially reducing susceptibility. |
| S-Oxidation | Sulfur (S1) | Electronic effects of 2-F may modulate the reactivity of the sulfur atom. |
Influence on Bioavailability and Receptor Binding Affinity
The bioavailability of a drug, particularly its oral bioavailability, is dependent on both its absorption and its metabolic stability. By enhancing metabolic stability, the this compound moiety can contribute to higher bioavailability, allowing more of the active drug to reach systemic circulation.
Furthermore, the fluorine atom plays a direct role in pharmacodynamics by influencing how a drug binds to its target receptor. The unique electronic properties of fluorine can lead to more potent interactions. As demonstrated with the mGluR5 ligands, this compound derivatives can achieve very high binding affinities (subnanomolar Ki values). This high affinity often translates to greater potency, meaning a lower dose of the drug is required to produce the desired therapeutic effect. The introduction of fluorine can also enhance selectivity, ensuring the drug binds preferentially to its intended target over other receptors, which is critical for minimizing side effects.
Tuning of Acid/Base Properties and Membrane Permeability
The ability of a drug to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is fundamental to its action and is heavily influenced by its physicochemical properties, including its acid/base character (pKa) and lipophilicity. The uncharged form of a drug generally permeates lipid membranes more readily than its charged (ionized) form.
The this compound group, due to the strong electron-withdrawing nature of the fluorine atom, can significantly influence the pKa of nearby functional groups in a molecule. For example, it can lower the basicity (pKa) of an adjacent amine group. This tuning of pKa is a critical tool in drug design. By modulating the pKa, chemists can control the degree of ionization of a drug at physiological pH (typically 7.4). A lower pKa for a basic drug means a smaller fraction of it will be in the charged form at pH 7.4, which can lead to enhanced membrane permeability and better absorption. Additionally, fluoro substitution itself has been noted to enhance membrane permeability, potentially by altering local polarity and interactions with the lipid bilayer.
Conceptual Tuning of Drug Properties via this compound Moiety
| Property | Influence of this compound | Consequence for Drug Design |
|---|---|---|
| Basicity (pKa) of adjacent amine | Decreases pKa (electron-withdrawing effect) | Reduces ionization at physiological pH |
| Membrane Permeability | Potentially increased | Improved absorption and bioavailability |
| Solubility | Context-dependent, may be altered | Can be optimized for formulation |
Applications in Agrochemicals
Beyond pharmaceuticals, the this compound scaffold is also utilized in the development of modern agrochemicals. The thiazole ring is a component of several existing fungicides, and ongoing research seeks to create new derivatives with improved efficacy and novel modes of action.
Research has focused on synthesizing novel cyclohexylsulfonamides that incorporate a 2-thiazolamide structure to combat significant plant pathogens like Botrytis cinerea (gray mold). In these studies, various substituted thiazole carboxylic acids are condensed with other chemical fragments to produce a library of compounds for screening. The results from these screens have shown that certain 2-thiazolamide derivatives exhibit excellent fungicidal activity, in some cases significantly higher than that of commercial standards like boscalid. The structure-activity relationship (SAR) studies from this research provide valuable insights for designing the next generation of fungicides.
In Vivo Fungicidal Activity of Thiazolamide Derivatives Against B. cinerea
| Compound ID | Substituent on Thiazole Ring | Control Effect (%) at 200 µg/mL |
|---|---|---|
| III-19 | 4-CH3, 5-Br | 78.00 |
| III-21 | 4-CF3 | 89.80 |
| III-27 | 4-Cl | 87.90 |
| Boscalid (Standard) | N/A | 81.99 |
The incorporation of a fluorine atom into the thiazole ring, particularly at the 2-position, imparts unique electronic properties that have been exploited in various fields of scientific research. The high electronegativity of fluorine can influence molecular conformation, binding affinity to biological targets, and electronic characteristics, making this compound a valuable scaffold in the development of specialized chemical compounds. This article explores the applications of this compound and its derivatives in agrochemicals, materials science, and radiopharmaceutical development.
Computational and Theoretical Investigations of 2 Fluorothiazole Systems
Quantum Chemical Calculations (e.g., Density Functional Theory Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure of molecules. DFT allows for the calculation of various molecular properties and reactivity descriptors by modeling the electron density of a system. These calculations provide a theoretical framework to understand the intrinsic properties of 2-fluorothiazole and its derivatives.
DFT studies on thiazole (B1198619) derivatives often focus on calculating global reactivity descriptors. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help in predicting the chemical behavior of the molecules. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
Other calculated quantum chemical parameters include electronegativity (χ), which measures the power of an atom or group to attract electrons, and global hardness (η), which quantifies the resistance to change in the electron distribution. Softness (S), the reciprocal of hardness, indicates the molecule's capacity to receive electrons. These parameters are crucial for understanding interactions between molecules, such as between a drug candidate and its biological target. For instance, DFT calculations have been used to study various thiazole derivatives to correlate their electronic properties with observed biological activities, such as antimicrobial or anti-corrosion effects.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Reference |
|---|---|---|---|---|---|
| 2-amino-4-(p-tolyl)thiazole (APT) | -5.54 | - | - | B3LYP/6-311G(d,p) | |
| 2-methoxy-1,3-thiazole (MTT) | -6.27 | - | - | B3LYP/6-311G(d,p) | |
| Thiazole-4-carboxaldehyde (TCA) | -7.44 | - | - | B3LYP/6-311G(d,p) | |
| 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine (P5) | - | - | 4.3508 | DFT/B3LYP/6-311G(d,p) | |
| 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine (P6) | - | - | 4.4471 | DFT/B3LYP/6-311G(d,p) | |
| 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine (P7) | - | - | 4.4852 | DFT/B3LYP/6-311G(d,p) |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are cornerstone methodologies in medicinal chemistry for designing and optimizing new therapeutic agents. SAR studies explore how systematic modifications to a molecule's chemical structure affect its biological activity, helping to identify key pharmacophoric features. QSAR takes this a step further by creating mathematical models that correlate chemical structure with biological activity, enabling the prediction of the activity of novel compounds.
For thiazole-containing compounds, SAR studies have been instrumental in optimizing their therapeutic potential. For example, research on a series of 2-aminothiazoles as antitubercular agents revealed that while the central thiazole and a 2-pyridyl group at the C-4 position were essential for activity, the N-2 position was highly tolerant to modifications. Introducing various substituted benzoyl groups at this N-2 position led to a significant improvement in antitubercular activity. Similarly, in a study of fluorinated hydrazinylthiazole derivatives, SAR analysis indicated that the position and nature of substituents on the aryl ring significantly influenced their α-amylase inhibition potential. For instance, a compound featuring a hydroxyl (-OH) group showed enhanced activity, attributed to its ability to form strong hydrogen bonds with the enzyme.
QSAR models for thiazole derivatives often employ molecular descriptors calculated from their 2D or 3D structures. These descriptors can encode information about a molecule's size, shape, electronic properties, and lipophilicity. A QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents found that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. Another QSAR model developed for the anthelmintic activity of 2-thioarylalkyl benzimidazole (B57391) derivatives used DFT-calculated descriptors like the dipole moment and HOMO energy. Such models, once validated, serve as powerful predictive tools to guide the synthesis of more potent analogues.
| Thiazole Series | Structural Moiety | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| 2-Aminothiazoles (Antitubercular) | N-2 position of aminothiazole | Introduction of substituted benzoyl groups | Improved antitubercular activity by over 128-fold. | |
| 2-Aminothiazoles (Antitubercular) | Central thiazole and C-4 pyridyl moieties | Modification | Intolerant to changes, crucial for activity. | |
| Fluorinated Hydrazinylthiazoles (α-Amylase Inhibition) | Aryl ring | Addition of -OH group | Enhanced hydrogen bonding and inhibitory activity. | |
| Thiazolides (Anti-Hepatitis B Virus) | 5-position of thiazole ring | Substitution with halogens (e.g., Cl, Br) | Maintained or improved antiviral activity compared to nitro group. |
Prediction of Chemical Reactivity and Mechanistic Pathways
Computational chemistry provides powerful tools to predict the chemical reactivity of molecules and elucidate complex reaction mechanisms. For this compound systems, theoretical calculations can forecast their behavior in chemical reactions, particularly in synthetically important transformations like nucleophilic aromatic substitution (SNAr).
The reactivity of halogenated thiazoles is heavily influenced by the nature and position of the halogen on the thiazole ring. Studies have shown that the reactivity of halogens towards nucleophiles like sodium methoxide (B1231860) follows the sequence: 5-position > 2-position > 4-position. The higher reactivity at the 2-position compared to the 4- or 5-positions in some contexts can be attributed to the electronic influence of the adjacent sulfur and nitrogen atoms. Anodic fluorination of 2-thiazolyl sulfides can lead to different products depending on the substituent, yielding either 5-fluorothiazole or 2,5,5-trifluorothiazoline derivatives, highlighting the subtle control that substituents exert on reaction pathways.
Theoretical studies can model the entire reaction pathway, including transition states, to understand the mechanism. For instance, the SNAr fluorination of chloro- or bromo-thiazoles using fluoride (B91410) sources like tetramethylammonium (B1211777) fluoride (TMAF) is a key reaction. Computational investigations into such reactions can provide insight into the influence of solvent polarity on reactivity by modeling the solvation of ionic species in solution. DFT calculations can also be used to explore competing reaction pathways, such as addition-elimination versus elimination-addition mechanisms, by comparing the energies of intermediates and transition states. These predictive capabilities are invaluable for optimizing reaction conditions and designing efficient synthetic routes to novel fluorinated thiazole derivatives.
| Compound | Halogen Position | Relative Reactivity | Reaction Type | Reference |
|---|---|---|---|---|
| 5-Chlorothiazole | 5 | High | Nucleophilic Substitution | |
| 2-Chlorothiazole | 2 | Medium | Nucleophilic Substitution | |
| 4-Chlorothiazole | 4 | Low | Nucleophilic Substitution |
Conformational Analysis and Dynamics of Fluorinated Thiazoles
The three-dimensional structure (conformation) of a molecule is critical to its function, particularly for biologically active compounds that must fit into specific binding sites. The introduction of fluorine into a heterocyclic system can significantly influence its conformational preferences due to stereoelectronic effects.
Computational methods, including NMR spectroscopy combined with calculations and molecular dynamics (MD) simulations, are employed to study the conformational landscape of fluorinated heterocycles. In fluorinated N-heterocycles, a notable observation is the C-F···N+ charge-dipole interaction, which can stabilize specific conformations. For example, in fluorinated azetidine (B1206935) and pyrrolidine (B122466) rings, conformations that place the fluorine atom in proximity to a positively charged nitrogen are often favored. While direct conformational studies on this compound are not widely reported, principles from other fluorinated heterocycles suggest that the fluorine atom's electronegativity and size would influence the planarity and substituent orientations of the thiazole ring system.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules over time, which is especially useful for understanding how a ligand interacts with a protein. MD simulations can reveal the stability of a ligand in a binding pocket by calculating parameters like the root-mean-square deviation (RMSD) of atomic positions. For example, MD studies of fluorinated triazole ligands have been used to understand the dynamics of their interactions with target enzymes. In a study of oxazolo[4,5-b]pyridine (B1248351) derivatives binding to the DNA gyrase enzyme, MD simulations showed that the most active compounds formed stable complexes, as indicated by low average RMSD values. Such analyses provide a dynamic picture of the molecular interactions that underpin biological activity.
| System | Average RMSD (nm) | Indication | Reference |
|---|---|---|---|
| Apo DNA Gyrase | 0.149 | Baseline protein stability | |
| P5-DNA Gyrase Complex | 0.152 | Stable complex formation | |
| P6-DNA Gyrase Complex | 0.165 | Stable complex formation | |
| P7-DNA Gyrase Complex | 0.146 | High stability of the complex |
Advanced Analytical and Spectroscopic Characterization Techniques for 2 Fluorothiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 2-fluorothiazole derivatives. The presence of the fluorine atom provides a unique spectroscopic handle, making ¹⁹F NMR a particularly powerful technique alongside standard ¹H and ¹³C NMR.
¹H NMR provides information about the number, environment, and connectivity of protons in the molecule. In 2-fluorobenzothiazole (B74270) derivatives, aromatic protons typically appear as multiplets or doublets in the downfield region (δ 7.0-8.0 ppm). Protons on alkyl substituents will appear in the upfield region, with their chemical shifts and splitting patterns dictated by neighboring groups.
¹³C NMR offers insight into the carbon skeleton of the molecule. The carbon atom directly bonded to the fluorine (C2) in the thiazole (B1198619) ring exhibits a large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 285-289 Hz for 2-fluorobenzothiazoles. Other aromatic and aliphatic carbons also show characteristic shifts and smaller C-F coupling constants over multiple bonds.
¹⁹F NMR is highly sensitive and provides detailed information about the electronic environment of the fluorine atom. The chemical shifts in ¹⁹F NMR have a very wide range, which minimizes the chances of signal overlap. For 2-fluorobenzothiazole derivatives, the ¹⁹F signal typically appears as a singlet or a multiplet in the range of δ -69 to -74 ppm. The coupling of fluorine with nearby protons (JHF) and carbons (JCF) provides crucial data for confirming the structure.
Spectrometers operating at high frequencies (e.g., 500 MHz for ¹H) are commonly used to record these spectra, with deuterated chloroform (B151607) (CDCl₃) often employed as the solvent. Chemical shifts are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H NMR.
Table 1: NMR Spectroscopic Data for Selected 2-Fluorobenzothiazole Derivatives in CDCl₃
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
|---|---|---|---|
| 5-bromo-2-fluorobenzo[d]thiazole | 8.00 (d, J = 2.0 Hz, 1H), 7.61 (d, J = 8.7 Hz, 1H), 7.52 (dd, J = 8.5, 2.0 Hz, 1H) | 169.52 (d, J = 288.6 Hz), 147.29 (d, J = 18.6 Hz), 131.36 (d, J = 4.1 Hz), 128.73 (d, J = 4.0 Hz), 125.94 (d, J = 3.1 Hz), 122.94, 120.48 | -69.56 (s, 1F) |
| 2-fluoro-4-methylbenzo[d]thiazole | 7.57 (td, J = 4.6, 0.9 Hz, 1H), 7.32 – 7.27 (m, 2H), 2.64 (s, 3H) | 167.81 (d, J = 285.1 Hz), 145.40 (d, J = 17.1 Hz), 132.87 (d, J = 3.2 Hz), 132.49 (d, J = 4.5 Hz), 127.60, 125.42 (d, J = 4.0 Hz), 119.17, 18.03 | -72.99 (s, 1F) |
| 6-(tert-butyl)-2-fluorobenzo[d]thiazole | 7.75 (d, J = 8.6 Hz, 1H), 7.72 (t, J = 1.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H), 1.36 (s, 9H) | 168.14 (d, J = 285.6 Hz), 151.78, 144.34 (d, J = 18.3 Hz), 132.75 (d, J = 4.6 Hz), 124.23 (d, J = 3.9 Hz), 122.56 (d, J = 2.8 Hz), 119.05, 35.13, 31.54 | -73.25 (s, 1F) |
Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within 0.0005 atomic mass units (amu), which allows for the confident determination of a compound's molecular formula.
Techniques such as Electrospray Ionization (ESI) and Electron Impact (EI) are common ionization methods used for these analyses. ESI is a "soft" ionization technique that often keeps the molecular ion intact, while EI is a higher-energy method that leads to more extensive fragmentation.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected 2-Fluorobenzothiazole Derivatives
| Compound Name | Ionization | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|---|
| 5-bromo-2-fluorobenzo[d]thiazole | ESI | C₇H₄BrNS⁺ | 231.9227 | 231.9227 |
| 2-fluoro-4-methylbenzo[d]thiazole | EI | C₈H₆FNS⁺ | 167.0205 | 167.0199 |
| 6-isopropyl-2-fluorobenzo[d]thiazole | ESI | C₁₀H₁₁FNS⁺ | 196.0591 | 196.0598 |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized this compound derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the separation of starting materials, products, and byproducts can be visualized.
Column Chromatography is a widely used preparative technique for purifying compounds on a larger scale. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or solvent mixture (eluent) is passed through the column to separate the components. The choice of eluent is critical and is often determined by preliminary TLC analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the final purity assessment of this compound derivatives. It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., methanol/water or acetonitrile (B52724)/water), is a common mode used for the analysis of such organic compounds. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A patent for 2-amino-5-fluorothiazole describes an HPLC method using a C8 column with a gradient elution of acetonitrile and water containing trifluoroacetic acid (TFA).
Future Perspectives and Emerging Research Directions
Development of Greener and More Sustainable Synthetic Protocols
The future of chemical synthesis lies in the development of environmentally benign processes that are efficient, cost-effective, and minimize waste. Research into the synthesis of 2-fluorothiazole and its derivatives is increasingly aligned with the principles of green chemistry. Future efforts are expected to focus on optimizing and scaling up these sustainable methods.
Key approaches include the use of microwave irradiation, which can dramatically reduce reaction times and improve yields. For instance, the fluorination of 2-halothiazole precursors using potassium fluoride (B91410) and a phase-transfer catalyst under microwave conditions has proven highly effective, achieving near-quantitative yields in minutes. Similarly, ultrasound-assisted synthesis represents another promising green technique, often leading to shorter reaction times and higher yields under milder conditions.
The development of novel, recyclable catalysts is a cornerstone of sustainable synthesis. Researchers are exploring heterogeneous catalysts, such as biocatalysts like cross-linked chitosan (B1678972) hydrogels, which can be easily recovered and reused multiple times without significant loss of activity. Solvent-free, or "neat," reaction conditions are also being developed, which eliminate the need for volatile and often toxic organic solvents. These methods, sometimes combined with techniques like grinding, offer a path to highly efficient and environmentally friendly production of fluorinated thiazoles.
| Method | Catalyst/Reagent System | Key Conditions | Advantages |
|---|---|---|---|
| Microwave-Assisted Fluorination | Potassium Fluoride (KF) / Kryptofix® 2.2.2 | DMSO solvent, 150°C, 10 min | Rapid reaction, near-quantitative yields. |
| Ultrasonic Irradiation | Heterogeneous nanocatalysts | Room temperature or mild heating (e.g., 80°C) | Shorter reaction times, high yields, energy efficiency. |
| Heterogeneous Biocatalysis | Recyclable Chitosan Hydrogel | Ultrasonic irradiation, mild conditions | Eco-friendly, reusable catalyst, high yields. |
| Solvent-Free Grinding | Basic Alumina | Room temperature, 5-15 min grinding | Eliminates organic solvents, short reaction time, high efficiency. |
Exploration of Undiscovered Biological Activities and Therapeutic Applications
While thiazole (B1198619) derivatives are known for a wide range of biological activities, the unique properties conferred by the 2-fluoro substitution are opening doors to novel therapeutic applications. Future research will delve deeper into previously unexplored biological targets and disease pathways.
A significant emerging area is the development of this compound derivatives as agents for neurodegenerative and neuropsychiatric disorders. Specifically, derivatives have been synthesized as high-affinity and selective ligands for the metabotropic glutamate (B1630785) subtype 5 receptor (mGluR5). These compounds are being investigated not only as potential therapeutics but also as imaging agents to study brain chemistry.
Beyond neurology, novel fluorinated thiazoles are being explored for their potential in managing metabolic diseases like diabetes. Studies have shown that certain 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles exhibit potent α-amylase inhibition, a key mechanism for controlling blood sugar levels. The anticancer potential of fluorinated thiazoles also continues to be an active area of research, with new derivatives showing cytotoxicity against various cancer cell lines. The antiviral activity of thiazolides, such as the inhibition of hepatitis B virus replication, suggests that this compound analogues could be designed as novel antiviral agents with improved pharmacological profiles.
| Derivative Class | Biological Target/Activity | Potential Therapeutic Application |
|---|---|---|
| 2-Fluorothiazolyl-ethynyl-benzonitriles | Metabotropic Glutamate Receptor 5 (mGluR5) Ligand | Neuropsychiatric disorders, in vivo brain imaging. |
| Fluorophenyl-based hydrazinylthiazoles | α-Amylase Inhibition | Type 2 Diabetes management. |
| Halothiazolides | Hepatitis B Virus (HBV) Replication Inhibition | Antiviral therapy for Hepatitis B. |
| Condensed Fluorinated Thiazoles | Fungicidal Activity | Agrochemicals and antifungal agents. |
| Substituted 2-fluorothiazoles | Cytotoxicity in Cancer Cells | Oncology, development of new anticancer drugs. |
Integration into Novel Advanced Materials and Functional Molecules
The incorporation of the this compound unit into larger molecular architectures is a promising strategy for creating advanced materials and functional molecules with tailored properties. The fluorine atom's electronegativity and small size can be exploited to fine-tune electronic properties, intermolecular interactions, and molecular conformation, which is critical in materials science.
A prominent application is the development of molecular imaging agents, particularly for Positron Emission Tomography (PET). The 2-fluoro-1,3-thiazolyl moiety can be readily labeled with fluorine-18, a positron-emitting isotope. This has led to the creation of [¹⁸F]this compound derivatives as potential PET radiotracers for imaging mGluR5 receptors in the brain, offering a non-invasive window into neurological processes and diseases. These molecules are designed for high stability to resist in-vivo defluorination.
The concept of bifunctional molecules, which contain two distinct functional units connected by a linker to interact with multiple biological targets simultaneously, represents another exciting frontier. The this compound scaffold could serve as one of the key recognition elements in such molecules, designed to induce specific protein-protein interactions or deliver a payload to a specific cellular location. Furthermore, the unique electronic characteristics of fluorinated heterocycles suggest their potential use in the design of organic electronics, liquid crystals, and advanced polymers, although this remains a relatively unexplored domain for this specific scaffold.
| Application Area | Specific Example/Concept | Function of this compound Moiety |
|---|---|---|
| Molecular Imaging (PET) | [¹⁸F]-labeled this compound derivatives | Serves as a stable, easily radiolabeled tag for imaging biological targets like mGluR5. |
| Bifunctional Molecules | A this compound unit linked to another pharmacophore | Acts as a specific protein-binding head to induce or stabilize protein-protein interactions. |
| Polymer Chemistry | Incorporation into polymer backbones or side chains | Modulates properties such as thermal stability, solubility, and electronic behavior. |
| Medicinal Chemistry | As a bioisosteric replacement for other chemical groups | Enhances metabolic stability and target binding affinity in drug candidates. |
Interdisciplinary Research at the Interface of Chemistry and Biology
The most profound discoveries involving this compound will likely emerge from research that bridges the gap between chemistry and biology. This interdisciplinary approach allows for a cycle of innovation: synthetic chemists design and create novel this compound-based molecular tools, which are then used by chemical biologists to probe and understand complex biological systems. The biological insights gained then feed back to the chemists, informing the design of the next generation of molecules with enhanced specificity and function.
Chemical biology leverages the principles of chemistry to study biological processes at the molecular level. For example, a research program might involve chemists synthesizing a library of this compound derivatives with varied substituents. Biologists could then screen these compounds to identify novel inhibitors of a specific enzyme implicated in cancer. This synergy is crucial for translating fundamental chemical discoveries into tangible applications in medicine and biotechnology.
Future projects will likely involve integrating this compound chemistry with cutting-edge biological fields such as proteomics, genomics, and systems biology. For instance, this compound-based probes could be developed to selectively tag and identify proteins within a cell, helping to map the complex networks that govern cellular health and disease. This collaborative spirit, combining expertise in organic synthesis, biochemistry, molecular imaging, and cell biology, is essential for unlocking the full potential of the this compound scaffold.
Q & A
Basic: How can researchers optimize the synthesis of 2-fluorothiazole derivatives?
Methodological Answer:
Optimization typically involves systematic variation of reaction parameters such as catalysts (e.g., CuI or Pd-based catalysts), solvents (polar aprotic vs. non-polar), temperature, and stoichiometry. For example, describes synthesizing fluorinated thiazole derivatives via click chemistry, achieving yields up to 87% by using acetonitrile as a solvent and room-temperature conditions . Comparative studies (e.g., microwave-assisted vs. conventional heating) are critical for identifying optimal conditions. Tabulated data in studies like highlight how solvent polarity impacts reaction rates and purity.
Basic: What spectroscopic and analytical methods validate the structure and purity of this compound compounds?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm fluorine-induced deshielding effects (e.g., aromatic proton shifts in ) .
- FT-IR : Identification of C-F stretching vibrations (~1,100–1,250 cm) and thiazole ring signatures.
- Elemental analysis : Discrepancies ≤0.3% between theoretical and experimental C/H/N values ensure purity (e.g., 69.48% C observed vs. 69.20% theoretical in ) .
- HPLC-MS : Quantifies purity and detects fluorinated byproducts.
Basic: How should this compound derivatives be stored to maintain stability?
Methodological Answer:
Stability studies recommend:
- Storage conditions : −20°C in airtight, light-resistant containers to prevent photodegradation.
- Avoid long-term storage : warns that degradation can increase toxicity, necessitating periodic NMR or TLC revalidation .
- Solvent choice : DMSO or ethanol solutions are preferred over aqueous buffers to minimize hydrolysis.
Advanced: What strategies elucidate the structure-activity relationship (SAR) of this compound in medicinal chemistry?
Methodological Answer:
SAR studies involve synthesizing analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl in ) and testing biological activity (e.g., antimicrobial or enzyme inhibition). Fluorination at the 2-position enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase in ) . Computational tools like molecular docking (e.g., AutoDock Vina) validate hypothesized binding modes using crystallographic data .
Advanced: How do computational methods like DFT aid in understanding this compound’s electronic properties?
Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and regioselectivity. For example, uses DFT to correlate fluorine’s electronegativity with charge distribution in thiazole rings, explaining enhanced nucleophilic substitution at the 4-position . Docking simulations (e.g., in ’s Figure 5) visualize interactions between fluorinated derivatives and target proteins .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell-line specificity or incubation time). Strategies include:
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution () and disk diffusion .
- Control experiments : Test for off-target effects (e.g., cytotoxicity in ’s in-vitro models) .
- Meta-analysis : Compare datasets across studies (e.g., ’s review identifies fluorination’s inconsistent impact on IC values) .
Basic: What protocols ensure analytical purity of this compound intermediates?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors.
- Chromatography : Flash chromatography (silica gel, hexane/ethyl acetate gradients) separates regioisomers.
- In-line analytics : LC-MS monitors reaction progress in real-time (e.g., ’s protocols) .
Advanced: What role does this compound play in heterocyclic chemistry innovation?
Methodological Answer:
The fluorothiazole scaffold serves as a versatile building block for:
- Multicomponent reactions : synthesizes triazole-thiazole hybrids via Huisgen cycloaddition .
- Functional group compatibility : Fluorine’s stability enables late-stage modifications (e.g., Suzuki coupling in ) .
- Supramolecular chemistry : Fluorine’s van der Waals radius facilitates crystal engineering, as seen in X-ray diffraction studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
